molecular formula C8H12BNO4 B1388662 6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104637-47-9

6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1388662
CAS RN: 1104637-47-9
M. Wt: 197 g/mol
InChI Key: MZUQQYPADWTQLZ-UHFFFAOYSA-N
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Description

6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione, also known as 6-Methyl-2-prop-1-en-2-yl-1,3,6,2-dioxaborocane-4,8-dione or 6-Methyl-2-prop-1-en-2-yl-1,3,6,2-dioxaborocane-4,8-dione, is a heterocyclic organic compound that is a member of the dioxazaborocane family. It is a white, crystalline solid with a melting point of 83°C and is soluble in water. 6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione has been the subject of numerous scientific studies and has been found to have a variety of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Isopropenylboronic acid MIDA ester has been used in the synthesis of novel heterocyclic compounds. For instance, it has been used in the synthesis of structurally diverse pyrrole-containing bicyclic systems . In this process, ortho-nitro-haloarenes are coupled with vinylic N-methyliminodiacetic acid (MIDA) boronates to generate ortho-vinyl-nitroarenes, which undergo a “metal-free” nitrene insertion, resulting in a new pyrrole ring .

Suzuki-Miyaura Coupling

Isopropenylboronic acid MIDA ester has been extensively utilized in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. The use of MIDA boronates in this reaction has been found to be compatible with various common synthetic reagents .

Iterative Cross-Coupling Reactions

In addition to Suzuki-Miyaura coupling, Isopropenylboronic acid MIDA ester has also been used in iterative cross-coupling reactions . These reactions are used for the total synthesis of bioactive molecules and polymerization reactions .

Synthesis of Bioactive Molecules

Isopropenylboronic acid MIDA ester has been used in the synthesis of various bioactive molecules . These molecules have a wide range of applications in medicinal chemistry, including the development of new drugs .

Synthesis of Natural Products

The compound has also been used in the synthesis of natural products . Natural products play a crucial role in drug discovery and development, and the use of MIDA boronates like Isopropenylboronic acid MIDA ester can facilitate the synthesis of these products .

Development of New Synthetic Building Blocks

Different MIDA boronate compounds like vinyl, acyl, formyl, acrylic, and α-carbonyl MIDA boronates also act as novel synthetic building blocks for various synthetic transformations in organic synthesis . This highlights the versatility of Isopropenylboronic acid MIDA ester in organic chemistry .

properties

IUPAC Name

6-methyl-2-prop-1-en-2-yl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-6(2)9-13-7(11)4-10(3)5-8(12)14-9/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUQQYPADWTQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673708
Record name 6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

1104637-47-9
Record name 6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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